molecular formula C16H20N4OS B7154093 N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide

Cat. No.: B7154093
M. Wt: 316.4 g/mol
InChI Key: OZFPIXSMBSPKMN-UHFFFAOYSA-N
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Description

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indazole ring with a thienopyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-19-14-4-2-3-13(12(14)9-17-19)18-16(21)20-7-5-11-6-8-22-15(11)10-20/h6,8-9,13H,2-5,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPIXSMBSPKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)N3CCC4=C(C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the indazole and thienopyridine intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indazole ring . The thienopyridine moiety can be synthesized through a series of condensation reactions involving thiophene and pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide apart is its unique combination of indazole and thienopyridine rings, which imparts distinct chemical and biological properties.

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